Non-Substrate Pgp Inhibition vs. Verapamil
NSC23925 is not a substrate for Pgp, unlike verapamil. In a study using paclitaxel-resistant ovarian cancer cells, the inhibitory effect of NSC23925 on cell proliferation was not altered by co-incubation with verapamil, demonstrating that NSC23925's activity is independent of Pgp-mediated efflux [1]. This non-substrate property ensures sustained intracellular concentrations and potent reversal of MDR.
| Evidence Dimension | Pgp substrate status |
|---|---|
| Target Compound Data | Non-substrate |
| Comparator Or Baseline | Verapamil (substrate) |
| Quantified Difference | NSC23925's effect is unchanged by verapamil, while verapamil's effect is diminished by Pgp efflux. |
| Conditions | Paclitaxel-resistant ovarian cancer cell lines (SKOV-3TR, OVCAR8TR) |
Why This Matters
Non-substrate inhibitors like NSC23925 are preferable for in vitro and in vivo studies as they maintain effective intracellular concentrations, avoiding the self-limiting nature of substrate-based inhibitors.
- [1] Duan Z, Choy E, Hornicek FJ. NSC23925, identified in a high-throughput cell-based screen, reverses multidrug resistance. PLoS One. 2009;4(10):e7415. View Source
